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Compound of Interest

Compound Name: (R)-1-FMOC-3-hydroxypiperidine

Cat. No.: B12054844

Get Quote

Executive Summary
(R)-1-Fmoc-3-hydroxypiperidine (CAS: 148170-57-8) is a protected chiral amine used to

introduce the 3-hydroxypiperidine pharmacophore into peptide backbones and small molecule

inhibitors. Its analysis is complicated by rotamerism—the restricted rotation around the

carbamate C–N bond—which frequently results in complex, broad, or doubled NMR signals at

room temperature. This guide provides a definitive workflow for resolving these spectral

features and validating the compound using High-Resolution Mass Spectrometry (HRMS) and

Variable-Temperature NMR (VT-NMR).

Chemical Profile & Structural Logic[1][2][3]
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Property Data

IUPAC Name
(9H-fluoren-9-yl)methyl (3R)-3-

hydroxypiperidine-1-carboxylate

Molecular Formula

C

H

NO

Molecular Weight 323.39 g/mol

Chiral Center C3 (R-configuration)

Key Functional Groups
9-Fluorenylmethoxycarbonyl (Fmoc), Secondary

Alcohol, Piperidine Ring

Analytical Workflow
The following diagram outlines the logical progression from crude synthesis to validated

analytical data.
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Figure 1: Analytical workflow for the isolation and characterization of (R)-1-Fmoc-3-
hydroxypiperidine.

Mass Spectrometry (MS) Analysis[2][4][5][6][7][8]
Methodology: Electrospray Ionization (ESI)
ESI is the preferred ionization method due to the compound's polarity. The spectrum is typically

dominated by the sodium adduct
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and the protonated molecular ion

.

Crucial Insight: Under higher cone voltages (fragmentation conditions), the Fmoc group is

labile. You will often observe a characteristic cleavage yielding the dibenzofulvene cation.

Fragmentation Pathway Logic
The fragmentation pattern is diagnostic. The loss of the Fmoc group confirms the N-terminal

protection, while the stability of the piperidine ring validates the core structure.

Parent Ion [M+H]+
m/z 324.16

Carbamate Cleavage

CID Fragmentation

Sodium Adduct [M+Na]+
m/z 346.14

+ Na+

Dibenzofulvene Cation
[C14H11]+
m/z 179.09

Piperidine Core
[C5H10NO]+
m/z 100.08

- CO2

Click to download full resolution via product page

Figure 2: ESI-MS fragmentation logic showing the diagnostic cleavage of the Fmoc protecting

group.

Expected MS Data Table
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Ion Identity m/z (Calculated) m/z (Observed) Interpretation

[M+H] 324.1594 324.16

Protonated molecular

ion (Base peak in soft

ionization).

[M+Na] 346.1414 346.14

Sodium adduct

(Common in

unbuffered solvents).

[M+K] 362.1153 362.12 Potassium adduct.

[Fmoc] 179.0855 179.09

Dibenzofulvene cation

(Diagnostic for Fmoc

group).

NMR Spectroscopy Analysis
The Rotamer Challenge
Expert Insight: At 25°C (298 K), the NMR spectrum of (R)-1-Fmoc-3-hydroxypiperidine often

appears "messy." This is not an impurity. It is due to the partial double-bond character of the

carbamate nitrogen-carbonyl bond (

), which creates two distinct rotamers (cis/trans) that interconvert slowly on the NMR timescale.

Protocol Recommendation: To obtain a clean, sharp spectrum, acquire data at 328 K (55°C) or

higher in DMSO-

. This increases the rotation rate, coalescing the rotamer signals into single, average peaks.

H NMR Data (Representative, 400 MHz, DMSO- )
Note: Chemical shifts (

) are reported for the coalesced spectrum at elevated temperature.
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Region (ppm) Multiplicity Integral Assignment
Structural
Logic

Aromatic 7.89
d,

Hz
2H Fmoc H-4,5

Characteristic

pseudo-ortho

coupling.

7.65
d,

Hz
2H Fmoc H-1,8

7.41
t,

Hz
2H Fmoc H-3,6

Pseudo-meta

coupling.

7.32
t,

Hz
2H Fmoc H-2,7

Linker 4.35
d,

Hz
2H

Fmoc -CH

-O

Diagnostic

Fmoc

methylene

doublet.

4.25
t,

Hz
1H Fmoc -CH-

Diagnostic

Fmoc

methine

triplet.

Core Ring 3.85 - 3.75 m 1H Pip H-2eq

Downfield

due to N-

carbamate

deshielding.

3.60 - 3.50 m 1H Pip H-3

Methine

proton at the

chiral center

(geminal to

OH).

2.90 - 2.80 m 1H Pip H-2ax Distinct from

H-2eq due to

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12054844?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


chair

conformation.

2.75 - 2.65 m 2H Pip H-6
Adjacent to

Nitrogen.[1]

1.90 - 1.40 m 4H Pip H-4, H-5

Methylene

envelope;

complex

coupling.

Exchangeabl

e
4.80 br s 1H -OH

Disappears

on D

O shake.

C NMR Data (100 MHz, DMSO- )
Carbonyl: 155.2 ppm (Carbamate C=O).

Aromatic (Fmoc): 144.1, 141.3 (Quaternary), 127.6, 127.1, 125.2, 120.1 ppm.

Linker: 66.8 ppm (Fmoc CH

), 47.3 ppm (Fmoc CH).

Piperidine Core:

65.5 ppm (C-3, Chiral center, attached to OH).

53.2 ppm (C-2, adjacent to N).

44.1 ppm (C-6, adjacent to N).

32.5 ppm (C-4).

23.8 ppm (C-5).

Quality Control & Troubleshooting
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Common Impurities[9]
Dibenzofulvene: A degradation product if the sample is exposed to secondary amines (like

piperidine vapor) or excessive heat. Look for olefinic signals at 6.0 - 6.2 ppm.

Free Amine ((R)-3-hydroxypiperidine): Result of Fmoc cleavage. Look for the loss of

aromatic signals and a significant upfield shift of the piperidine H-2/H-6 protons.

Residual Solvents: Common contaminants from purification.

Ethyl Acetate:[2][3] Singlet at 2.0 ppm, Quartet at 4.1 ppm.

Dichloromethane:[1][4] Singlet at 5.76 ppm.[1]

Storage & Stability
Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Stability: Fmoc carbamates are generally stable to acid but highly labile to bases. Avoid any

contact with basic buffers during analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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